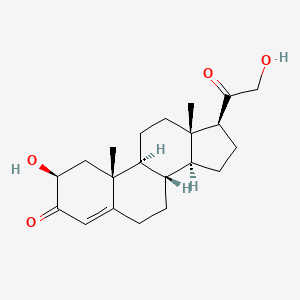

2beta,21-Dihydroxypregn-4-ene-3,20-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H30O4 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(2S,8S,9S,10R,13S,14S,17S)-2-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O4/c1-20-8-7-15-13(14(20)5-6-16(20)19(25)11-22)4-3-12-9-17(23)18(24)10-21(12,15)2/h9,13-16,18,22,24H,3-8,10-11H2,1-2H3/t13-,14-,15-,16+,18-,20-,21-/m0/s1 |

InChI Key |

KYRHFGKXGJXOGD-FOXYBHETSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)C(CC34C)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)[C@H](C[C@]34C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)C(CC34C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 2beta,21 Dihydroxypregn 4 Ene 3,20 Dione

Total Synthesis Approaches to 2beta,21-Dihydroxypregn-4-ene-3,20-dione

The total synthesis of a steroid, building the molecule from simple acyclic precursors, is a formidable challenge in organic chemistry. Historic achievements, such as the Bachman synthesis of Equilenin, laid the groundwork for these complex endeavors. google.com Strategies often involve either a linear approach, constructing the A, B, C, and D rings sequentially, or a more convergent approach, where large fragments of the molecule are synthesized separately before being joined together. nih.gov

For a pregnane-type steroid, a theoretical total synthesis could start from a pre-formed ring system, such as a D-ring aromatic steroid, and build the remaining cycles. One efficient total synthesis of a related pregnane (B1235032), (+)-5α-dihydropregnenolone, was achieved via an acetylene-cation cyclization of a precursor prepared from a ring-D-aromatic steroid. wikipedia.org However, a specific, documented total synthesis route for this compound is not prominently featured in scientific literature, underscoring the complexity and high step-count that would be required. The primary challenges would be the stereocontrolled installation of the multiple chiral centers and the regioselective introduction of the three distinct oxygen functional groups (2-beta-hydroxyl, 21-hydroxyl, and 3,20-diketo). Given these difficulties, semisynthetic and biocatalytic routes are generally favored for producing such highly functionalized steroids.

Semisynthetic Routes from Precursor Steroids

Semisynthesis, which starts from readily available steroid precursors like progesterone (B1679170) or pregnenolone, is the most practical approach for creating derivatives like this compound. This involves a series of targeted chemical modifications.

The primary challenge in the semisynthesis of the target molecule is the precise and selective introduction of hydroxyl groups at the C-2 and C-21 positions without affecting other reactive sites on the steroid scaffold.

C-21 Hydroxylation: This reaction is a cornerstone of corticosteroid biosynthesis. epfl.ch It is efficiently catalyzed by the enzyme steroid 21-hydroxylase (CYP21A2), a cytochrome P450 enzyme. youtube.com Research has shown that CYP21A2 requires its substrate to have a 3-oxo-4-ene structure, making progesterone an ideal precursor for this step. youtube.com Whole-cell biotransformation systems using recombinant cells, such as E. coli or yeast expressing CYP21A2, have been developed to perform this hydroxylation on both natural and synthetic steroid substrates. youtube.comnih.gov Protein engineering efforts have also modified other P450 enzymes, such as CYP154C5, to achieve hydroxylation at the C-21 position. nih.gov

C-2 Hydroxylation: Hydroxylation at the C-2 position is less common than at other sites like C-11 or C-17. Achieving the correct beta stereochemistry is particularly challenging. Chemical synthesis routes have been developed for related androstane (B1237026) steroids, such as 2beta-hydroxytestosterone and 2beta-hydroxy-19-oxoandrost-4-ene-3,17-dione, providing a precedent for chemical functionalization at this position. wikipedia.orgnih.gov However, biocatalysis offers a more direct and highly selective alternative.

Controlling stereochemistry is a critical aspect of steroid synthesis. nih.gov The introduction of the hydroxyl group specifically at the 2-beta position can be achieved with high fidelity using microbial transformation. Research has demonstrated that the microorganism Streptomyces roseochromogenes contains a cytochrome P450 system that can hydroxylate progesterone. nih.gov This bioconversion occurs in two phases, first producing 16alpha-hydroxyprogesterone (B136659) and subsequently forming 2beta,16alpha-dihydroxyprogesterone . nih.gov This finding is significant as it confirms a biological pathway capable of directly installing the required 2-beta hydroxyl group onto the pregnane nucleus with high stereoselectivity.

Chemically, this could be approached in a multi-step sequence, for example, by creating a C1-C2 or C2-C3 double bond, followed by stereoselective epoxidation and subsequent reductive opening of the epoxide ring to yield the desired axial (beta) alcohol.

Standard oxidation and reduction reactions are fundamental to manipulating the pregnane scaffold and achieving the final this compound structure. researchgate.netnih.gov A common starting material, pregnenolone, features a 3-beta-hydroxyl group and a double bond at the C5-C6 position. To create the required 4-ene-3-one system, an Oppenauer oxidation is often employed. This reaction uses a catalyst (e.g., aluminum isopropoxide) in the presence of a ketone (e.g., acetone) to oxidize the 3-hydroxyl group and isomerize the double bond to the C4-C5 position. researchgate.net

Reduction reactions are also crucial, particularly for manipulating the C-20 carbonyl group if necessary for certain reaction sequences or for the stereoselective creation of a hydroxyl group from a ketone. For instance, microbial 17beta-hydroxysteroid dehydrogenases are used to stereoselectively reduce a C-17 ketone to a 17-beta-hydroxyl group, demonstrating the power of enzymes in these transformations. nih.gov

Chemoenzymatic and Biotransformation Strategies for this compound

The synthesis of complex steroids benefits immensely from combining chemical steps with enzymatic reactions (chemoenzymatic synthesis) or using whole microbial cells (biotransformation). These biological methods offer unparalleled regio- and stereoselectivity under mild reaction conditions, avoiding the need for cumbersome protection and deprotection steps common in purely chemical routes.

Microbial hydroxylation is a powerful tool for functionalizing the steroid nucleus at positions that are difficult to access chemically. Fungi and bacteria possess a wide array of cytochrome P450 enzymes capable of these specific transformations. researchgate.net

As previously noted, the most direct route to the 2-beta-hydroxy configuration on a pregnane skeleton is through biotransformation. The use of Streptomyces roseochromogenes provides a clear precedent for introducing this group via microbial hydroxylation. nih.gov A hypothetical chemoenzymatic synthesis of the target compound could involve:

Biotransformation of progesterone using Streptomyces roseochromogenes to yield 2beta,16alpha-dihydroxyprogesterone.

Chemical or enzymatic removal of the 16-alpha hydroxyl group.

Enzymatic hydroxylation of the resulting 2beta-hydroxyprogesterone at the C-21 position using a CYP21A2 biocatalyst.

Epimerization represents an alternative strategy. While direct microbial epimerization at C-2 is not well-documented, a chemical approach is feasible. For instance, certain cytochrome P-450 isozymes are known to produce 2-alpha-hydroxyprogesterone. nih.gov This 2-alpha isomer could then be chemically oxidized to the corresponding 2-keto derivative. A subsequent stereoselective reduction of this ketone could then yield the desired 2-beta hydroxyl group. While methods for the epimerization of other steroid positions have been developed, the oxidation-reduction pathway remains a plausible, albeit indirect, route to the 2-beta configuration.

Data Tables

Table 1: Examples of Microbial and Enzymatic Hydroxylation on the Pregnane Scaffold This table provides examples of enzymes and microorganisms that catalyze hydroxylation at various positions on the progesterone molecule, a common precursor.

| Position | Enzyme/Microorganism | Product(s) from Progesterone | Reference(s) |

| 2-beta | Streptomyces roseochromogenes | 2beta,16alpha-dihydroxyprogesterone | nih.gov |

| 2-alpha | Cytochrome P-450h (rat hepatic) | 2alpha-Hydroxyprogesterone | nih.gov |

| 6-beta | Isaria farinosa KCh KW1.1 | 6beta,11alpha-dihydroxyprogesterone | |

| 11-alpha | Rhizopus species | 11alpha-Hydroxyprogesterone | |

| 16-alpha | Streptomyces roseochromogenes | 16alpha-Hydroxyprogesterone | nih.gov |

| 21 | CYP21A2 (steroid 21-hydroxylase) | 11-Deoxycorticosterone (21-Hydroxyprogesterone) | youtube.com |

Enzymatic Derivatization for Analog Synthesis

The use of enzymes in the synthesis of steroid analogs offers a high degree of regio- and stereoselectivity, often unachievable through traditional chemical methods. For this compound, enzymatic derivatization can be employed to introduce further structural diversity.

Microbial biotransformation is a powerful tool for the hydroxylation of steroid skeletons. Various microorganisms, particularly fungi and bacteria, possess a range of cytochrome P450 enzymes capable of introducing hydroxyl groups at specific positions. While the direct enzymatic 2-beta hydroxylation of a pregn-4-ene-3,20-dione backbone is a specialized reaction, studies on related steroids suggest its feasibility. For instance, strains of Streptomyces avermitilis have been engineered to enhance 2α-hydroxylation efficiency for androstenedione (B190577) (ASD). nih.gov Such biocatalytic systems could potentially be adapted for the synthesis of this compound from a suitable precursor or for the further derivatization of the molecule itself.

Furthermore, enzymatic reactions can be utilized for the selective modification of the existing hydroxyl groups. For example, a strain of Clostridium sporogenes has been shown to possess enzymes that selectively acetylate the 21-hydroxyl group of certain corticosteroids. nih.gov This enzymatic acetylation could be a valuable step in a synthetic route to produce analogs with modified stability or bioavailability.

The following table summarizes potential enzymatic derivatizations for the synthesis of analogs of this compound.

| Enzymatic Reaction | Enzyme Class | Potential Substrate | Potential Product | Significance |

| 2β-Hydroxylation | Cytochrome P450 Monooxygenase | 21-Hydroxyprogesterone | This compound | Introduces the key 2β-hydroxyl group. |

| 21-Acetylation | Acetyltransferase | This compound | 2β-Hydroxy-21-acetoxypregn-4-ene-3,20-dione | Selective modification for stability studies. |

| Further Hydroxylation | Cytochrome P450 Monooxygenase | This compound | Polyhydroxylated analogs | Generation of novel analogs with altered polarity. |

Chemical Derivatization for Research Probe Development

The development of research probes from bioactive molecules like this compound is crucial for studying their biological targets and mechanisms of action. Chemical derivatization allows for the introduction of various functional groups, including those that enhance stability or act as reporters in biological assays.

The hydroxyl groups at the C2 and C21 positions of this compound can be readily acetylated or esterified to modify the compound's properties. Acetylation, in particular, is a common strategy to protect hydroxyl groups or to increase the lipophilicity of a steroid, which can influence its absorption and metabolism.

Standard chemical methods for acetylation involve the use of acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). google.com By controlling the reaction conditions and the stoichiometry of the reagents, it is possible to achieve selective acetylation of the primary 21-hydroxyl group over the secondary 2β-hydroxyl group. The formation of various esters can be achieved by using different acid anhydrides or acid chlorides. For instance, esterification with longer chain fatty acids can significantly increase the lipophilicity of the molecule.

These esterification reactions can also be used to introduce a "tag" or a functional handle for further chemical modification. For example, esterification with a dicarboxylic acid monoester chloride would introduce a terminal carboxylic acid group, which can then be used for conjugation to other molecules.

The table below outlines common reagents and expected products for the acetylation and esterification of this compound.

| Reaction | Reagents and Conditions | Primary Product | Purpose |

| Mono-acetylation | Acetic anhydride (1 eq.), Pyridine | 2β-Hydroxy-21-acetoxypregn-4-ene-3,20-dione | Increased stability, protection of the 21-OH group. |

| Di-acetylation | Acetic anhydride (excess), DMAP | 2β,21-Diacetoxypregn-4-ene-3,20-dione | Maximized lipophilicity. |

| Esterification | Valeric anhydride, Triethylamine | 2β-Hydroxy-21-valeryloxypregn-4-ene-3,20-dione | Introduction of a longer alkyl chain. |

| Functionalization | Succinic anhydride, DMAP | 2β-Hydroxy-21-O-succinylpregn-4-ene-3,20-dione | Introduction of a carboxylic acid handle for further conjugation. |

To facilitate the study of the biological interactions of this compound, reporter groups such as fluorescent dyes or biotin (B1667282) can be covalently attached to the steroid. nih.govnih.gov This is typically achieved by first introducing a reactive functional group onto the steroid, as described in the previous section, followed by coupling with the desired reporter molecule.

For example, the carboxylic acid handle introduced via succinylation can be activated, for instance with a carbodiimide, and then reacted with an amine-functionalized fluorescent dye (e.g., a fluorescein (B123965) or rhodamine derivative) or a biotin derivative. nih.gov The choice of the linker between the steroid and the reporter group is critical to ensure that the biological activity of the steroid is not significantly compromised.

The synthesis of a fluorescently labeled derivative of testosterone (B1683101) has been reported where a hydrocarbon "bridge" of varying length was used to separate the steroid from the fluorochrome to minimize steric hindrance. nih.gov A similar strategy could be applied to this compound.

Below is a table detailing the steps for the introduction of reporter groups.

| Reporter Group | Linker Strategy | Coupling Chemistry | Application |

| Fluorescein | Succinyl linker at C21-OH | Amide bond formation (EDC/NHS chemistry) | Fluorescence microscopy, flow cytometry, fluorescence polarization assays. |

| Biotin | Amino-PEG linker at C2-OH | Amide bond formation | Avidin/streptavidin-based assays, affinity purification of binding partners. oup.com |

| Dansyl Chloride | Direct reaction with C2- or C21-OH | Sulfonamide formation | Fluorescence-based detection. |

Biosynthesis and Endogenous Occurrence of 2beta,21 Dihydroxypregn 4 Ene 3,20 Dione

Putative Biosynthetic Pathways in Mammalian Systems

In mammalian systems, the biosynthesis of corticosteroids is a well-established process occurring primarily in the adrenal cortex. The formation of 2beta,21-Dihydroxypregn-4-ene-3,20-dione would likely involve enzymes that are part of this general steroidogenic pathway.

The fundamental precursor for the synthesis of this compound is cholesterol. Through a series of enzymatic reactions, cholesterol is converted to pregnenolone, which is then transformed into progesterone (B1679170). Progesterone serves as a crucial intermediate in the synthesis of numerous steroid hormones. nih.gov It is the most likely direct precursor to undergo the necessary hydroxylation steps to form the target compound. Another significant pregnane (B1235032), 17-hydroxyprogesterone, is also a key player in steroidogenesis, primarily leading to cortisol production. nucleos.com

The initial and essential step is the conversion of cholesterol to pregnenolone, which is then acted upon by 3β-hydroxysteroid dehydrogenase to yield progesterone. nih.gov Progesterone can then be hydroxylated at the C21 position to form 11-deoxycorticosterone (21-hydroxyprogesterone). nih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a critical role in the metabolism of a wide variety of compounds, including steroids. uthscsa.edu The hydroxylation at the C21 position of progesterone is specifically catalyzed by the enzyme steroid 21-hydroxylase, which is encoded by the CYP21A2 gene. mdpi.com This enzyme is located in the endoplasmic reticulum of the adrenal cortex and is essential for the biosynthesis of both glucocorticoids and mineralocorticoids. uthscsa.edumdpi.com A deficiency in CYP21A2 leads to a condition known as congenital adrenal hyperplasia. nucleos.com

The reaction catalyzed by CYP21A2 involves the conversion of progesterone to 11-deoxycorticosterone and 17-hydroxyprogesterone to 11-deoxycortisol. uthscsa.edu For the putative synthesis of this compound, CYP21A2 would hydroxylate progesterone at the C21 position. The subsequent 2-beta hydroxylation would then need to be carried out by a different enzyme. While human CYP enzymes are known to hydroxylate steroids at various positions, a specific 2-beta hydroxylase for pregnane steroids is not well-characterized in mammals.

Identification in Non-Mammalian Biological Systems (e.g., Fungi, Plants)

Microbial transformation of steroids has been extensively studied and reveals a wide array of hydroxylation capabilities not commonly found in mammals. Filamentous fungi, in particular, are known to hydroxylate progesterone at numerous positions, including 6β, 7α, 7β, 9α, 11α, 11β, 12β, 14α, 15α, 15β, 16α, 17α, and 21. mdpi.comnih.gov For instance, the fungus Isaria farinosa has been shown to hydroxylate various progesterone derivatives. nih.govnih.gov While 21-hydroxylation by fungi has been reported, there is a notable lack of evidence for 2-beta hydroxylation of progesterone or its derivatives in the existing literature on fungal biotransformation. nih.gov

Some studies have identified pregnane derivatives in plants, such as those isolated from the leaves of Melia azedarach. nih.gov However, the specific compound this compound has not been reported as a natural product from a plant source.

Enzymatic Regulation of Biosynthetic Steps

The regulation of steroid hydroxylase gene expression is a complex process that is controlled at multiple levels, including tissue-specific and developmental factors, as well as by signal transduction pathways. nih.gov The expression of CYP21A2, the gene encoding 21-hydroxylase, is primarily regulated by the adrenocorticotropic hormone (ACTH) in the adrenal cortex. ACTH stimulates the transcription of the CYP21A2 gene, leading to increased synthesis of the enzyme and subsequently, increased production of cortisol and aldosterone (B195564) precursors.

The regulation of a putative 2-beta hydroxylase for pregnane steroids in any biological system is currently unknown, as the enzyme responsible for this specific reaction has not been definitively identified. In cultured bovine adrenocortical cells, it has been observed that the activity of 21-hydroxylase can be suppressed by certain steroids, including androstenedione (B190577) and progesterone itself, suggesting a potential feedback regulation mechanism. mdpi.com

In Vitro Biosynthesis Pathway Reconstruction

The reconstruction of biosynthetic pathways in vitro provides a powerful tool for studying the function and regulation of the enzymes involved. The steroid 21-hydroxylase system has been successfully purified and reconstituted from bovine adrenocortical microsomes. This reconstituted system, containing the cytochrome P-450 responsible for 21-hydroxylation (cytochrome P-450s21) and NADPH-cytochrome P-450 reductase, was shown to be active in the 21-hydroxylation of both progesterone and 17α-hydroxyprogesterone.

A complete in vitro reconstruction of the biosynthetic pathway for this compound has not been reported. Such an endeavor would first require the identification and isolation of a specific 2-beta hydroxylase. Once identified, this enzyme could theoretically be combined with the reconstituted 21-hydroxylase system to produce the target compound from a suitable precursor like progesterone. This would allow for a detailed investigation of the kinetics and regulation of this putative biosynthetic pathway.

Data Tables

Table 1: Key Enzymes in the Putative Biosynthesis of this compound

| Enzyme | Gene | Function | Precursor | Product |

| Steroid 21-hydroxylase | CYP21A2 | Catalyzes hydroxylation at the C21 position | Progesterone | 11-Deoxycorticosterone (21-hydroxyprogesterone) |

| Putative Steroid 2-beta hydroxylase | Unknown | Catalyzes hydroxylation at the C2-beta position | 21-hydroxyprogesterone | This compound |

Table 2: Fungal Hydroxylation of Progesterone

| Fungal Species | Position of Hydroxylation | Reference |

| Isaria farinosa | 6β, 11α, 12β | nih.govnih.gov |

| Fusarium culmorum | 12β, 15α | nih.gov |

| Cephalosporium aphidicola | 12β, 17α | nih.gov |

| Various Fungi | 7α, 7β, 9α, 11β, 14α, 15β, 16α, 21 | mdpi.comnih.gov |

Metabolism and Biotransformation Studies of 2beta,21 Dihydroxypregn 4 Ene 3,20 Dione

Phase I Metabolic Transformations

Phase I metabolism involves the introduction or exposure of functional groups through oxidation, reduction, and hydrolysis. For 2beta,21-Dihydroxypregn-4-ene-3,20-dione, the primary Phase I transformations include further hydroxylation at various positions on the steroid nucleus and the interconversion of its existing ketone and hydroxyl groups.

The steroid nucleus of this compound is a substrate for various cytochrome P450 (CYP) monooxygenases, which can introduce additional hydroxyl groups at different carbon atoms. This process can lead to a diverse array of more polar metabolites. The formation of the parent compound itself, with its characteristic 2β-hydroxyl group, is an example of such a reaction on a precursor like 21-Hydroxypregn-4-ene-3,20-dione (Deoxycorticosterone).

Research involving microbial systems, which are potent tools for studying steroid metabolism, has identified enzymes capable of specific hydroxylations. For instance, the cytochrome P450 enzyme CYP154C2 from Streptomyces avermitilis has been shown to catalyze the 2α-hydroxylation of androstenedione (B190577) and testosterone (B1683101). nih.gov Fungal strains are particularly versatile and have been observed to hydroxylate the pregnane (B1235032) skeleton at numerous positions, including 6β, 11α, 12β, and 14α, leading to the formation of various di- and trihydroxy isomers. nih.govnih.gov These reactions highlight the potential for this compound to be further metabolized into multi-hydroxylated derivatives.

| Reaction Type | Position | Catalyzing Organism/System (Example) | Substrate (Example) | Product (Example) |

|---|---|---|---|---|

| Hydroxylation | 2α | CYP154C2 (Streptomyces avermitilis) | Androstenedione | 2α-Hydroxyandrostenedione nih.gov |

| Hydroxylation | 11α | Metarhizium robertsii | Pregn-1,4-diene-3,20-dione | 11α-Hydroxypregn-1,4-diene-3,20-dione nih.gov |

| Hydroxylation | 14α | Colletotrichum antirrhini | Progesterone (B1679170) | 14α-Hydroxypregn-4-ene-3,20-dione nih.gov |

| Hydroxylation | 6β, 11α | Beauveria bassiana | Pregn-1,4-diene-3,20-dione | 6β,11α-Dihydroxypregn-1,4-diene-3,20-dione nih.gov |

The ketone groups at positions C-3 and C-20, as well as the hydroxyl groups at C-2 and C-21, are subject to oxido-reduction reactions catalyzed by hydroxysteroid dehydrogenases (HSDs) and aldo-keto reductases (AKRs). nih.govnih.gov These enzymes reversibly convert ketones to their corresponding secondary alcohols and vice versa, creating a dynamic equilibrium between different metabolic forms.

For example, the 20-ketone can be reduced to a 20α- or 20β-hydroxyl group by enzymes such as AKR1C1 (20α-hydroxysteroid dehydrogenase). nih.gov Similarly, the Δ⁴-3-keto group in the A-ring can be reduced to form 3α- or 3β-hydroxy metabolites. Conversely, the 2β- and 21-hydroxyl groups can be oxidized to form ketone functionalities, although this is less common for the primary C-21 hydroxyl group. This interplay between oxidation and reduction significantly expands the pool of potential metabolites.

| Enzyme Family | Typical Reaction | Steroid Position Affected | Example |

|---|---|---|---|

| Aldo-Keto Reductases (AKRs) | Ketone Reduction | C-20 | AKR1C1 reduces progesterone to 20α-hydroxyprogesterone. nih.gov |

| Hydroxysteroid Dehydrogenases (HSDs) | Ketone Reduction | C-3 | 3α/β-HSDs reduce the Δ⁴-3-ketone group. |

| Hydroxysteroid Dehydrogenases (HSDs) | Hydroxyl Oxidation / Ketone Reduction | C-11 | HSD11B isoforms interconvert cortisol (11β-OH) and cortisone (B1669442) (11-keto). nih.gov |

Phase II Metabolic Transformations

Phase II metabolism involves the conjugation of the parent steroid or its Phase I metabolites with endogenous hydrophilic molecules. This process drastically increases water solubility, detoxifies the compound, and prepares it for efficient elimination.

The primary Phase II pathways for steroids are glucuronidation and sulfation. wikipedia.org These reactions typically occur at the hydroxyl groups. For this compound, both the C-2β and C-21 hydroxyl groups are potential sites for conjugation.

Glucuronidation: This process involves the transfer of glucuronic acid from UDP-glucuronic acid to a hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov The resulting glucuronide conjugate is highly water-soluble and readily excreted in urine or bile.

Sulfation: This pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group, catalyzed by sulfotransferases (SULTs). Steroid sulfation is a common metabolic route, and studies have specifically identified 21-yl sulfates of various corticosteroids in human plasma, indicating the C-21 hydroxyl group is a key site for this conjugation. nih.gov

The products of Phase II reactions are characterized as glucuronide or sulfate (B86663) conjugates. The attachment of these large, ionized moieties prevents the steroid from binding to receptors and facilitates its transport and excretion. The primary conjugated metabolites expected for this compound would be formed at the C-21 hydroxyl position, given its accessibility, followed by conjugation at the C-2β position or di-conjugation.

| Conjugation Type | Attachment Site | Potential Metabolite Name |

|---|---|---|

| Glucuronidation | C-21 Hydroxyl | This compound 21-O-glucuronide |

| Glucuronidation | C-2 Hydroxyl | This compound 2-O-glucuronide |

| Sulfation | C-21 Hydroxyl | This compound 21-O-sulfate nih.gov |

| Sulfation | C-2 Hydroxyl | This compound 2-O-sulfate |

Identification of Enzymes Involved in this compound Metabolism

The biotransformation of this compound is mediated by several superfamilies of enzymes located primarily in the liver and other steroidogenic tissues.

Cytochrome P450 (CYP) Enzymes : This superfamily is central to Phase I oxidative metabolism of steroids. frontiersin.org While anabolic CYPs like CYP21A2 are highly specific for steroid biosynthesis, catabolic CYPs (e.g., members of the CYP3A family) are responsible for clearance via hydroxylation at various positions. frontiersin.orgnih.gov Microbial CYPs, such as CYP154C2, have been identified as capable of 2α-hydroxylation. nih.gov

Hydroxysteroid Dehydrogenases (HSDs) and Aldo-Keto Reductases (AKRs) : These enzymes are responsible for the oxidation and reduction of hydroxyl and ketone groups, respectively. nih.govnih.gov Specific isoforms, such as AKR1C1 and members of the HSD3B and HSD11B families, regulate the activity and metabolism of corticosteroids. nih.govnih.gov

UDP-Glucuronosyltransferases (UGTs) : This family of enzymes catalyzes the covalent attachment of glucuronic acid to the steroid's hydroxyl groups, marking it for excretion. wikipedia.orgnih.gov

Sulfotransferases (SULTs) : These enzymes are responsible for catalyzing the transfer of a sulfonate group to hydroxyl moieties on the steroid nucleus, forming sulfate esters.

Metabolic Fate Studies in Preclinical Model Systems

The metabolic fate of this compound has been elucidated through studies on closely related compounds in preclinical model systems. A pivotal study on the bioconversion of 2-alpha-hydroxyprogesterone in primary cultures of newborn rat adrenal cells provides significant insights into the expected metabolic pathways for its 2-beta epimer. This research indicates that the metabolism of 2-hydroxylated progestogens is analogous to that of progesterone itself, involving a series of enzymatic reactions. nih.gov

The primary metabolic transformations observed for 2-alpha-hydroxyprogesterone, and thus anticipated for this compound, include 21-hydroxylation and 11-beta-hydroxylation. Additionally, the reduction of the 20-oxo and 3-oxo groups, along with epimerization of the substrate, are key metabolic steps. Minor metabolic pathways also identified were 18-hydroxylation and 6-beta-hydroxylation. nih.gov

A notable finding is the potential stereospecificity of certain enzymatic processes. While the general metabolic pathways appear to be similar for both 2-alpha and 2-beta epimers, the 11-beta-hydroxylation reaction seems to exhibit a preference for the 2-beta-epimer. Furthermore, the presence of a 2-alpha-hydroxyl group was found to stereospecifically favor the reduction of the 3-oxo group to a 3-beta-hydroxy structure. The study also documented the epimerization of the substrate, a process likely induced by enzymatic activity. nih.gov

The biotransformation of 2-alpha-hydroxyprogesterone in this preclinical model yielded a variety of 2-hydroxylated steroid metabolites. The identification of these products confirms that the adrenal cellular system is capable of metabolizing 2-hydroxylated progestogens through the same enzymatic machinery that acts on progesterone. nih.gov

The following table summarizes the principal metabolic reactions identified in the bioconversion of 2-alpha-hydroxyprogesterone in newborn rat adrenal cells, which are expected to be relevant for this compound.

| Metabolic Reaction | Enzyme System Involved (presumed) | Resulting Metabolite Type |

| 21-Hydroxylation | 21-Hydroxylase | 2,21-Dihydroxypregnane derivatives |

| 11-beta-Hydroxylation | 11-beta-Hydroxylase | 2,11,21-Trihydroxypregnane derivatives |

| 20-Oxo Reduction | 20-Hydroxysteroid dehydrogenase | 2,20,21-Trihydroxypregnane derivatives |

| 3-Oxo Reduction | 3-Hydroxysteroid dehydrogenase | 2,3,21-Trihydroxypregnane derivatives |

| Epimerization | Isomerase/Epimerase | Interconversion between 2-alpha and 2-beta epimers |

| 18-Hydroxylation | 18-Hydroxylase | 2,18,21-Trihydroxypregnane derivatives |

| 6-beta-Hydroxylation | 6-beta-Hydroxylase | 2,6,21-Trihydroxypregnane derivatives |

The research findings from the study on 2-alpha-hydroxyprogesterone are detailed in the table below, showcasing the identified metabolites and their method of identification.

| Substrate | Preclinical Model System | Identified Metabolites | Analytical Method |

| 2-alpha-Hydroxyprogesterone | Newborn rat adrenal cells in primary culture | 2-hydroxylated corticosteroids, including products of 21-hydroxylation, 11-beta-hydroxylation, 20-oxo reduction, 3-oxo reduction, 18-hydroxylation, and 6-beta-hydroxylation. | Column chromatography, Thin-layer chromatography, Gas chromatography-mass spectrometry (GC-MS) |

Molecular Mechanisms and Biological Interactions of 2beta,21 Dihydroxypregn 4 Ene 3,20 Dione

Receptor Binding and Ligand-Protein Interaction Studies

Interactive Data Table: Binding Affinity of 2beta,21-Dihydroxypregn-4-ene-3,20-dione for Nuclear Steroid Receptors

| Receptor | Ligand | Binding Affinity (Kd or Ki) | Assay Conditions | Source |

|---|---|---|---|---|

| Glucocorticoid Receptor (GR) | This compound | Data not available | Data not available | N/A |

The potential interaction of this compound with membrane-bound receptors or ion channels, which can mediate rapid, non-genomic steroid effects, is another area where scientific data is absent.

Enzyme Modulation and Inhibition Studies

Hydroxysteroid dehydrogenases (HSDs) are critical in modulating the activity of steroid hormones. For instance, 20-alpha-hydroxysteroid dehydrogenase (AKR1C1) is known to metabolize progesterone (B1679170) to its less active form. nist.gov However, no studies have specifically examined the role of this compound as a substrate or inhibitor of 20-alpha-HSD or other HSDs. Such information would be vital for understanding its potential metabolic fate and physiological role. The following table remains unpopulated due to this lack of data.

Interactive Data Table: Modulation of Hydroxysteroid Dehydrogenases by this compound

| Enzyme | Action (Inhibition/Substrate) | IC50 / Km | In Vitro System | Source |

|---|

The biosynthesis and catabolism of steroids involve a cascade of enzymatic reactions. There is no available research detailing the effects of this compound on other key steroidogenic enzymes, such as those in the cytochrome P450 family (e.g., CYP11A1, CYP11B1, CYP17A1, CYP21A2).

Cellular Signaling Pathway Investigations in In Vitro Systems

Given the absence of fundamental receptor binding and enzyme modulation data, it is unsurprising that there are no published in vitro studies investigating the downstream effects of this compound on cellular signaling pathways. Such studies would typically follow the identification of a specific molecular target.

Gene Expression and Transcriptional Regulation

There is currently no specific data detailing how this compound influences gene expression or the complex processes of transcriptional regulation.

Generally, steroid hormones like corticosteroids exert their effects by binding to intracellular receptors, which then act as ligand-activated transcription factors. wikipedia.orgwikipedia.org This hormone-receptor complex translocates to the cell nucleus and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govannualreviews.orgfrontiersin.org This can lead to either an increase or decrease in the synthesis of messenger RNA (mRNA) and, consequently, the corresponding proteins. nih.govnih.gov The regulation can be complex, involving interactions with co-activator or co-repressor proteins, which can modify chromatin structure, for instance, through histone acetylation. ersnet.org

To understand the specific role of this compound, research would need to identify:

Its binding affinity for various steroid receptors (e.g., glucocorticoid, mineralocorticoid, progesterone, or androgen receptors).

The specific genes that are up- or down-regulated in its presence.

The unique hormone response elements it may target.

Its interactions with co-regulatory proteins.

Without such studies, a detailed account of its impact on gene expression remains elusive.

Effects on Protein Synthesis and Post-Translational Modifications

Direct research on the effects of this compound on protein synthesis and post-translational modifications is not available.

Steroid hormones can influence protein synthesis as a downstream consequence of their effects on gene transcription. nih.gov For example, glucocorticoids are known to have catabolic effects in skeletal muscle, decreasing both protein synthesis and breakdown. nih.gov Conversely, they can stimulate the synthesis of specific proteins in other tissues.

Post-translational modifications (PTMs) are crucial for protein function and include processes like phosphorylation, acetylation, and ubiquitination. While steroid hormone signaling pathways can be modulated by PTMs of their receptors and associated proteins, and can in turn influence the PTM status of other cellular proteins, no studies have specifically investigated these relationships for this compound.

Computational Modeling of Molecular Interactions

Computational methods are powerful tools for predicting the interaction of small molecules with biological targets. However, no specific computational studies for this compound have been published.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. plos.orgmdpi.com For pregnane (B1235032) derivatives, this is often used to predict their binding to steroid receptors. nih.govnih.gov Molecular dynamics simulations can then be used to study the stability and conformational changes of the ligand-receptor complex over time.

Such studies for this compound would provide valuable insights into its potential receptor targets and the nature of the binding interactions.

Binding Affinity Predictions

Building on docking and dynamics simulations, binding affinity predictions quantify the strength of the interaction between a ligand and its target. This is a critical parameter for assessing the potential potency of a compound. Various computational methods can be employed to estimate the binding free energy. For related pregnane derivatives, binding affinities to receptors like the glucocorticoid receptor and pregnane X receptor have been investigated. nih.govoup.com

In the absence of experimental or computational data for this compound, its binding affinities to relevant biological targets are unknown.

Preclinical and Mechanistic Biological Studies of 2beta,21 Dihydroxypregn 4 Ene 3,20 Dione

In Vitro Cellular Model Systems

In vitro models are indispensable tools for dissecting the cellular and molecular mechanisms of action of steroid compounds. These systems allow for controlled experimental conditions to study specific biological activities.

Cell Line-Based Assays for Specific Biological Activities (e.g., proliferation, differentiation, apoptosis)

Research on other steroid precursors, such as 11-deoxycortisol, has shown effects on T-cell proliferation. asm.org It is plausible that 2beta,21-Dihydroxypregn-4-ene-3,20-dione could be tested in similar assays using various cell lines to determine its potential impact on cell cycle progression and apoptosis. A typical experimental design would involve treating cancer cell lines (e.g., breast, prostate, or adrenal carcinoma cell lines) with varying concentrations of the compound and assessing cell viability, proliferation rates (e.g., using MTT or BrdU assays), and markers of apoptosis (e.g., caspase activation, TUNEL staining).

Table 1: Illustrative Data on the Effect of a Related Steroid Precursor, 11-Deoxycortisol, on T-Cell Proliferation

| Cell Type | Compound | Concentration | Effect on Proliferation | Reference |

|---|---|---|---|---|

| CD3+ T cells | 11-Deoxycortisol | 10-2 nM | Significant increase | asm.org |

| CD3+ T cells | Androstenedione (B190577) | 1 nM | Increased | asm.org |

| CD3+ T cells | 17-OH Progesterone (B1679170) | 10-1–101 nM | Increased | asm.org |

This table is for illustrative purposes to show the type of data that could be generated for this compound and is based on findings for a related compound.

Primary Cell Culture Systems for Mechanistic Elucidation

Primary cell cultures offer a more physiologically relevant model compared to immortalized cell lines. For steroid research, primary adrenal cortical cells are of particular interest. Studies on the metabolism of DOC in primary cultures of rat adrenal cells have demonstrated that ACTH plays a crucial role in maintaining the activity of the 11β- and 18-hydroxylating systems. researchgate.net Without ACTH, the metabolism of DOC shifts towards reductive pathways. researchgate.net

It is conceivable that primary adrenal cells could be utilized to investigate the metabolism of this compound and to understand how it might be interconverted with other steroids. Such studies would elucidate whether it is a stable end-product or an intermediate in steroidogenic pathways. Human adrenocortical cells, which can be isolated from surgical specimens, would be an ideal system for this purpose. nih.gov

In Vivo Non-Human Animal Models for Investigating Biological Effects

Animal models are essential for understanding the systemic physiological effects of a compound that cannot be fully recapitulated in vitro.

Rodent Models for Physiological Impact Assessment

Rodent models, particularly rats and mice, are extensively used in steroid research. The parent compound, 11-deoxycorticosterone (DOC), is a potent mineralocorticoid, and its administration in rats is a classic model for inducing hypertension. nih.gov It is plausible that this compound could have its own distinct physiological effects. The 2α-hydroxylation of steroids can significantly alter their biological activity. nih.gov

Future research could involve the administration of this compound to rodents to assess its impact on blood pressure, electrolyte balance, and metabolic parameters. Such studies would need to carefully monitor for any mineralocorticoid or glucocorticoid-like activities.

Table 2: Potential Physiological Parameters to Assess in Rodent Models for this compound

| Parameter | Measurement | Rationale |

|---|---|---|

| Blood Pressure | Telemetry or tail-cuff method | To assess potential mineralocorticoid or other hypertensive effects. |

| Serum Electrolytes | Sodium, Potassium | To evaluate mineralocorticoid activity. |

| Glucose Metabolism | Fasting glucose, insulin (B600854) levels, glucose tolerance test | To assess potential glucocorticoid effects. |

| Organ Weights | Adrenals, kidneys, heart, thymus | To identify potential target organs and signs of toxicity. |

Other Animal Models for Comparative Studies

Comparative studies in other animal models can provide valuable insights into the evolution and species-specific functions of steroid hormones. For example, in some teleost fish, DOC is thought to play a role as a physiological ligand for the mineralocorticoid receptor, as aldosterone (B195564) is absent in these species. testcatalog.org A study in rainbow trout showed that DOC administration led to transcriptomic changes in skeletal muscle, suggesting a role in the stress response. testcatalog.org Investigating the effects of this compound in such non-mammalian models could reveal conserved or divergent biological functions.

Mechanistic Investigations in Organ-Specific Systems (e.g., adrenal, brain, immune system)

Adrenal System: The adrenal gland is the primary site of synthesis for corticosteroids. wikipedia.org In vitro studies using primary adrenal cells or adrenal cell lines like H295R could elucidate the role of this compound within the adrenal steroidogenic cascade. nih.gov It could be a substrate or inhibitor of key enzymes such as 11β-hydroxylase or aldosterone synthase.

Brain: Many steroids are neuroactive, influencing neuronal excitability, mood, and cognition. Progesterone and its derivatives have been shown to have neuroprotective effects. nih.gov Given its structure, this compound could potentially cross the blood-brain barrier and exert effects on the central nervous system. Investigations could explore its binding to neurotransmitter receptors or its influence on neuronal function in primary neuronal cultures or brain slice preparations.

Immune System: Glucocorticoids are well-known for their potent immunosuppressive and anti-inflammatory effects. nih.gov These effects are mediated through various mechanisms, including the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in immune cells. While DOC has limited glucocorticoid activity, its hydroxylated metabolites could potentially interact with glucocorticoid or other receptors on immune cells. nih.gov Studies using primary immune cells (e.g., peripheral blood mononuclear cells) could assess the impact of this compound on cytokine secretion, immune cell proliferation, and differentiation.

Omics Approaches in this compound Research

The biological activity of steroid hormones is multifaceted, influencing a wide array of physiological processes through the regulation of gene expression and subsequent alterations in protein synthesis and metabolic pathways. To unravel the specific mechanisms of action of this compound, researchers can employ various omics-based strategies. These approaches allow for a global analysis of molecular changes within a cell or organism following exposure to the compound.

Transcriptomics and Proteomics Analysis

Currently, there is a notable absence of publicly available research specifically detailing the transcriptomic and proteomic effects of this compound. However, based on the known mechanisms of related corticosteroids, a hypothetical transcriptomic and proteomic study would likely investigate the compound's influence on genes and proteins involved in inflammation, immune response, and metabolism.

For instance, studies on other corticosteroids have demonstrated their ability to modulate the expression of genes regulated by the glucocorticoid receptor. It is plausible that this compound could exhibit similar activities. A typical transcriptomic analysis would involve treating relevant cell lines (e.g., immune cells, liver cells) with the compound and subsequently sequencing the messenger RNA (mRNA) to identify differentially expressed genes.

A hypothetical data table from such a study might resemble the following:

| Gene Symbol | Regulation | Fold Change | Putative Function |

| NFKBIA | Up | 3.5 | Inhibition of NF-κB |

| IL6 | Down | -4.2 | Pro-inflammatory cytokine |

| PCK1 | Up | 2.8 | Gluconeogenesis |

| SERPINA3 | Down | -2.1 | Protease inhibitor |

This table is a hypothetical representation and is not based on actual experimental data for this compound.

Similarly, a proteomics study would analyze changes in the protein landscape of cells treated with the compound, often using techniques like mass spectrometry. This could reveal alterations in the abundance of proteins involved in key signaling pathways.

A hypothetical proteomics data table could be structured as follows:

| Protein Name | Regulation | Fold Change | Cellular Pathway |

| Annexin A1 | Up | 2.5 | Anti-inflammatory signaling |

| Cyclooxygenase-2 | Down | -3.0 | Prostaglandin synthesis |

| Glucocorticoid Receptor | Down | -1.8 | Receptor downregulation |

| MAPK Phosphatase-1 | Up | 2.1 | MAPK signaling inhibition |

This table is a hypothetical representation and is not based on actual experimental data for this compound.

Metabolomics Profiling

A metabolomics investigation would likely focus on pathways known to be affected by corticosteroids, such as glucose and lipid metabolism. By analyzing the metabolic profile of biofluids (e.g., plasma, urine) or cell extracts after treatment, researchers could identify significant changes in key metabolites.

A hypothetical metabolomics data table might be presented as follows:

| Metabolite | Regulation | Fold Change | Metabolic Pathway |

| Glucose | Up | 1.8 | Gluconeogenesis |

| Lactate | Down | -1.5 | Glycolysis |

| Tryptophan | Down | -2.0 | Tryptophan metabolism |

| Cortisol | Down | -2.5 | Endogenous steroid synthesis |

This table is a hypothetical representation and is not based on actual experimental data for this compound.

Analytical Methodologies for 2beta,21 Dihydroxypregn 4 Ene 3,20 Dione in Research

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental for the separation and quantification of steroid isomers in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Identification and Quantification

While specific GC-MS/MS data for 2beta,21-Dihydroxypregn-4-ene-3,20-dione is not available, this technique is widely used for the analysis of similar steroids. For instance, GC-MS methods have been documented for isomers such as Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)-. nih.gov The analysis of related compounds, like deuterated pregn-4-ene-3,20-dione derivatives and 17α,21-Dihydroxypregn-4-en-3,20-dione, bis-MO-21-TMS(d9), also relies on GC-MS, indicating its suitability for separating and identifying such structures, often after derivatization to improve volatility. nist.gov

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of corticosteroids. For example, a reverse-phase (RP) HPLC method has been developed for the analysis of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-pivalate, a related compound. hmdb.ca This method typically uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, and detection is often performed using UV spectrophotometry. hmdb.ca While no specific HPLC conditions for this compound have been found, similar RP-HPLC approaches would likely be applicable.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

LC-MS/MS is a highly sensitive and specific technique for analyzing steroids in complex biological matrices. Although no LC-MS/MS methods were found specifically for this compound, the analysis of other dihydroxypregn-4-ene-3,20-dione isomers in plasma and other biological fluids is routinely performed using this method. For related compounds, LC-MS/MS provides the necessary selectivity to differentiate between various isomers and the sensitivity to quantify low concentrations.

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are essential for the definitive structural identification of new or isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for elucidating the precise structure of steroid isomers. While ¹H-NMR and ¹³C-NMR spectra for this compound are not available in the searched literature, detailed NMR analyses have been performed on related compounds like deoxycorticosterone (21-hydroxypregn-4-ene-3,20-dione). capes.gov.br Such studies help in assigning proton and carbon signals and confirming the stereochemistry of the molecule. Spectral data for other isomers, such as 17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) and Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)-, are available in public databases. nih.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within a molecule. The IR spectrum of a corticosteroid would show characteristic absorption bands for hydroxyl (–OH) and carbonyl (C=O) groups. The UV-Vis spectrum is particularly useful for steroids with an α,β-unsaturated ketone system in the A-ring, which typically shows a maximum absorption (λmax) around 240 nm. While specific spectra for this compound were not found, data for related compounds like 17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) and 11Beta,17alpha,21-trihydroxy-4-pregnene-3,20-dione are available and follow these general principles. nih.govnist.gov

Immunoassays and Biosensors for Research Applications

Immunoassays and biosensors represent a significant class of analytical tools for the detection of steroids, offering high throughput and sensitivity.

Immunoassays: These methods utilize the specific binding interaction between an antibody and an antigen (in this case, the steroid molecule). For a compound like this compound, a competitive immunoassay format is typically employed. In this setup, a known quantity of labeled steroid competes with the unlabeled steroid in the sample for a limited number of antibody binding sites. The amount of bound labeled steroid is inversely proportional to the concentration of the steroid in the sample. Common labels include enzymes (Enzyme-Linked Immunosorbent Assay, ELISA), radioisotopes (Radioimmunoassay, RIA), or fluorescent molecules (Fluoroimmunoassay, FIA). While highly sensitive, a primary consideration for immunoassays is the potential for cross-reactivity with other structurally related steroids present in the biological sample, which could lead to an overestimation of the target analyte's concentration.

Biosensors: Biosensors are analytical devices that convert a biological recognition event into a measurable signal. For steroid analysis, electrochemical and optical biosensors are the most prevalent.

Electrochemical Biosensors: These devices measure changes in electrical properties resulting from the interaction of the target analyte with a biorecognition layer (e.g., an antibody or a molecularly imprinted polymer) on an electrode surface. sigmaaldrich.com Amperometric, potentiometric, or impedimetric signals can be correlated to the steroid concentration. chemicalbook.com

Optical Biosensors: Techniques like Surface Plasmon Resonance (SPR) are used to monitor the binding of the steroid to a functionalized sensor surface in real-time without the need for labels. chemicalbook.com The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of the reflected light. chemicalbook.com

The development of novel recognition elements, such as molecularly imprinted polymers (MIPs), offers a synthetic alternative to antibodies, potentially providing enhanced stability and selectivity for specific steroid structures. sigmaaldrich.com

Sample Preparation and Extraction Strategies from Biological Matrices for Research Purposes

The analysis of this compound in biological matrices such as plasma, serum, or urine necessitates an efficient sample preparation step to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the analyte of interest. The choice of extraction method depends on the nature of the biological matrix and the subsequent analytical technique.

Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of steroids from complex biological samples. nist.gov The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the stationary phase while impurities are washed away. The purified analyte is then eluted with a small volume of a suitable solvent.

For corticosteroids, reversed-phase SPE cartridges, such as those packed with C18 or polymeric sorbents (e.g., Oasis HLB), are commonly used. nist.gov The selection of appropriate wash and elution solvents is critical to achieve high recovery and remove matrix interferences. nist.gov

Table 1: Representative SPE Protocol for Corticosteroid Extraction from Plasma This table is based on established methods for corticosteroids like cortisol and serves as a template for this compound.

| Step | Procedure | Purpose |

|---|---|---|

| Sample Pre-treatment | Dilute plasma sample with an acidic solution (e.g., 4% phosphoric acid). nist.gov | To disrupt protein binding of the steroid. nist.gov |

| Conditioning | Rinse the SPE cartridge with methanol (B129727) followed by water. nist.gov | To activate the stationary phase. |

| Loading | Pass the pre-treated sample through the cartridge. | To adsorb the analyte onto the stationary phase. |

| Washing | Wash the cartridge with a weak organic solvent mixture (e.g., 5-20% methanol in water). nist.gov | To remove polar impurities. |

| Elution | Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile). | To recover the purified analyte. |

The efficiency of an SPE method is evaluated by its recovery, which should ideally be high and reproducible.

Liquid-Liquid Extraction (LLE) is a traditional method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For steroid extraction from aqueous biological fluids like plasma or urine, a water-immiscible organic solvent such as diethyl ether, dichloromethane, or ethyl acetate (B1210297) is used.

The process involves vortexing the sample with the extraction solvent, followed by centrifugation to separate the two phases. The organic layer containing the steroid is then collected and evaporated to dryness. The residue is reconstituted in a solvent compatible with the analytical instrument. LLE is effective but can be labor-intensive and may result in the co-extraction of other lipophilic compounds.

Table 2: Common Organic Solvents for LLE of Corticosteroids

| Solvent | Polarity Index | Key Characteristics |

|---|---|---|

| Diethyl Ether | 2.8 | Highly volatile, effective for a broad range of steroids. |

| Dichloromethane | 3.1 | Good solubility for many steroids, denser than water. nih.gov |

| Ethyl Acetate | 4.4 | Less toxic alternative, good for moderately polar steroids. |

Quantitative Analytical Techniques and Isotope Dilution Mass Spectrometry Using Labeled Standards

For highly accurate and precise quantification of steroids in research, mass spectrometry (MS) coupled with a chromatographic separation technique, such as gas chromatography (GC) or liquid chromatography (LC), is the gold standard. google.com

Isotope Dilution Mass Spectrometry (ID-MS): This is a definitive method for quantitative analysis. nih.gov It involves adding a known amount of an isotopically labeled version of the analyte (e.g., deuterated or ¹³C-labeled this compound) to the sample as an internal standard at the beginning of the sample preparation process. nih.govnih.gov

Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same extraction losses and ionization effects. The mass spectrometer can differentiate between the native and the labeled analyte based on their mass-to-charge (m/z) ratio. nih.gov The concentration of the native analyte is determined by the ratio of the signal intensity of the native analyte to that of the labeled internal standard. nih.gov This approach corrects for variations in sample recovery and matrix effects, leading to high precision and accuracy. nih.gov

The development of an ID-MS method for this compound would require the chemical synthesis of a stable isotope-labeled analog to serve as the internal standard.

Table 3: Performance Characteristics of LC-MS/MS Methods for Corticosteroid Analysis This table presents typical performance data for LC-MS/MS assays of corticosteroids, which would be the target for a method analyzing this compound.

| Parameter | Typical Value |

|---|---|

| Limit of Quantification (LOQ) | 0.5 - 10 pg/mL |

| Linearity (r²) | > 0.99 |

| Intra-assay Precision (%CV) | < 10% |

| Inter-assay Precision (%CV) | < 15% |

| Recovery | 85 - 115% |

Structure Activity Relationship Sar and Structural Biology of 2beta,21 Dihydroxypregn 4 Ene 3,20 Dione

Influence of Hydroxyl Group Stereochemistry and Position on Biological Activity

The number, position, and stereochemistry (the spatial arrangement) of hydroxyl (-OH) groups on the pregnane (B1235032) skeleton profoundly influence the molecule's interaction with protein targets. The introduction of hydroxyl groups can increase hydrogen bonding interactions with amino acid residues in a receptor's binding pocket, potentially enhancing inhibitory activity or altering receptor specificity. nih.gov The precise location and orientation of these groups are paramount.

Research on various pregnane glycosides demonstrates a clear structure-activity relationship based on substitutions. For instance, the nature of the ester group at the C12 position significantly impacts anti-steroidogenic activity. nih.gov Pregnanes with a benzoyl or cinnamoyl side chain at C12 show the strongest inhibitory effects on steroid production. nih.gov In contrast, replacing this with a tigloyl group reduces the inhibitory activity eightfold, and a 12-acetyl group diminishes it by a factor of 100. nih.gov This highlights that not just the presence but the specific character of a functional group dictates its biological efficacy.

Table 1: Effect of C12 Substituents on the Steroidogenic Inhibitory Activity of Pregnane Glycosides

| C12 Substituent | Relative Inhibitory Activity |

| Benzoyl | Strongest |

| Cinnamoyl | Strong |

| Tigloyl | Reduced 8-fold vs. Benzoyl |

| Acetyl | Reduced 100-fold vs. Benzoyl |

| None (H) | Inactive |

| Data sourced from a study on pregnane glycosides' effect on corticosteroid production in H295R cells. nih.gov |

Impact of Pregnane Core Modifications on Molecular Interactions

Modifications to the foundational pregnane ring structure can lead to significant changes in biological activity by altering the molecule's shape, flexibility, and electronic properties. Various types of pregnane skeletons are associated with a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial effects. researchgate.net

Examples of core modifications include:

Introduction of Unsaturation: Creating a double bond between carbons C5 and C6 in some pregnane glycosides was found to have minimal effect on their anti-steroidogenic activity, suggesting that for certain interactions, this part of the steroid core is not a primary determinant of potency. nih.gov

Heteroatom Insertion: The synthesis of azasteroids, where a carbon atom in the steroid A-ring is replaced by a nitrogen atom, represents a significant core modification. nih.gov These novel 4-azapregnene derivatives have been investigated as potential anticancer agents, with docking studies suggesting the amide group in these structures is crucial for establishing polar interactions with amino acid residues in target proteins. nih.gov

Substitution at C-21: The C-21 position is a common site for modification. The introduction of heterocyclic moieties, such as a triazole or imidazole (B134444) ring, has been shown to confer antiproliferative activity against human cancer cell lines. nih.gov These bulky additions fundamentally change the profile of the C-17 side chain, influencing how the molecule fits into and interacts with its target.

These examples underscore that even subtle changes to the pregnane core can redefine its interaction with biological macromolecules, leading to novel or enhanced therapeutic properties.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods are invaluable tools for understanding and predicting the biological activity of pregnane derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity.

A QSAR model was developed to identify ligands for the human pregnane X receptor (PXR), a key nuclear receptor that regulates the metabolism of many drugs and endogenous compounds. nih.gov This model was built using a large dataset of 631 molecules and successfully identified key molecular descriptors that influence PXR binding. nih.gov Cross-validation of the model demonstrated high sensitivity (82%) and specificity (85%), indicating its utility as a predictive tool for screening potential PXR ligands. nih.gov Such models can be used to screen large chemical inventories for potential endocrine disruptors or to guide the design of new drugs. nih.gov

Molecular docking, another computational technique, simulates the binding of a ligand to the active site of a target protein. Docking studies on 4-azapregnene derivatives helped to rationalize their observed biological activity by identifying key interactions with amino acids. nih.gov Similarly, docking was used to complement experimental results for pregnane derivatives modified at C-21, providing insights into their interactions with the progesterone (B1679170) and androgen receptors. nih.gov These computational approaches allow for the efficient in silico screening of virtual compounds and provide a structural hypothesis for observed biological activities.

Crystallographic and Spectroscopic Analysis of Ligand-Protein Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of molecules, including how a ligand binds within a protein's active site. While a crystal structure for 2beta,21-Dihydroxypregn-4-ene-3,20-dione itself is not described in the reviewed literature, analysis of similar structures in complex with their receptors offers profound insights.

The crystal structure of the human pregnane X receptor (PXR) ligand-binding domain (LBD) in complex with the steroid 17beta-estradiol has been determined. nih.govoup.com This structure reveals that the steroid occupies only a portion of PXR's large and adaptable binding pocket. nih.gov The ligand is positioned to form specific hydrogen bonds with the amino acid residues Ser-247 and Arg-410. nih.gov These polar interactions, combined with numerous van der Waals contacts with hydrophobic residues, anchor the steroid within the pocket. nih.govresearchgate.net The binding pocket of PXR is lined with up to 28 amino acid residues, the majority of which are hydrophobic, creating a smooth surface interspersed with a few key polar regions that allow for specific hydrogen bonding. nih.gov

This promiscuity of the PXR binding site allows it to recognize a vast array of compounds. nih.gov The structural data from the PXR-estradiol complex serves as a powerful model for how other pregnane-based steroids, including this compound, might be recognized. nih.gov The specific placement of the 2-beta and 21-hydroxyl groups would be expected to dictate which polar contacts it could form within such a binding pocket. Advanced techniques, such as time-resolved crystallography, are also emerging to characterize transient protein-ligand interactions that are difficult to capture with standard methods. frontiersin.org

Advanced Research Applications and Future Directions for 2beta,21 Dihydroxypregn 4 Ene 3,20 Dione

Utility as a Biochemical Tool or Research Standard in Steroid Research

In steroid research, having access to pure, well-characterized metabolites is crucial for identifying the products of enzymatic reactions and for calibrating analytical methods. While 2beta,21-dihydroxypregn-4-ene-3,20-dione is not a commonly available research standard, its potential utility lies in its specificity. Its presence or absence in an experimental system can serve as a definitive marker for the activity of a specific class of enzymes: steroid 2-hydroxylases.

The modification of steroids through hydroxylation can significantly alter their biological activity. researchgate.net Therefore, reference standards of specific isomers are essential for accurately studying the regio- and stereoselectivity of steroid-metabolizing enzymes, particularly cytochrome P450 (CYP) monooxygenases. researchgate.netjmb.or.kr The availability of this compound would allow researchers to:

Characterize Novel Enzymes: Provide a reference standard to confirm the identity of products from microbial biotransformation of 21-hydroxyprogesterone (deoxycorticosterone). wikipedia.org

Investigate Enzyme Specificity: Differentiate between enzymes that produce 2-alpha versus 2-beta hydroxylated products, a level of detail crucial for understanding enzyme mechanisms. nih.gov

Develop Analytical Methods: Serve as an analytical standard for liquid chromatography-mass spectrometry (LC-MS) methods designed to detect rare or novel steroid metabolites in complex biological samples.

The commercial availability of other rare hydroxylated steroids, such as 6-beta,21-dihydroxypregn-4-ene-3,20-dione, underscores the demand for such unique chemicals in early-stage discovery research, even when extensive analytical data is not yet available. sigmaaldrich.com

Table 1: Comparison of Related Hydroxylated Pregnane (B1235032) Steroids

| Compound Name | Position of Hydroxyl Groups | Known Role/Significance |

| 11-Deoxycorticosterone (DOC) | 21 | Precursor to aldosterone (B195564); possesses mineralocorticoid activity. wikipedia.org |

| Corticosterone (B1669441) | 11beta, 21 | Glucocorticoid in many species; precursor to aldosterone. wikipedia.org |

| 11-Dehydrocorticosterone | 21 (11-keto group) | Metabolite of corticosterone. |

| 17-Hydroxyprogesterone | 17alpha | Key intermediate in the synthesis of cortisol and sex steroids. rupahealth.comhmdb.ca |

| 11β-Hydroxyprogesterone | 11beta | Metabolite associated with certain forms of congenital adrenal hyperplasia. nih.gov |

| 18,21-Dihydroxypregn-4-ene-3,20-dione | 18, 21 | Intermediate in the aldosterone synthesis pathway. rsc.org |

| 19,21-Dihydroxypregn-4-ene-3,20-dione | 19, 21 | A synthetic derivative used in research. rsc.org |

| This compound | 2beta, 21 | Potential product of microbial metabolism; research tool for 2-hydroxylases. |

Role in Understanding Broader Steroidogenesis and Steroid Metabolism Pathways

The established human steroidogenesis pathway does not include 2-beta hydroxylation of corticosteroids. The primary metabolic route for 21-hydroxyprogesterone (DOC) in the adrenal glands is 11-beta hydroxylation by the enzyme CYP11B1 to form corticosterone. wikipedia.orgharvard.edu Therefore, the significance of this compound is not in mainstream human endocrinology but in the exploration of alternative metabolic pathways, particularly those mediated by microorganisms.

Microbial transformation is a well-documented phenomenon in steroid metabolism and is often exploited for the industrial production of steroid-based drugs. researchgate.netnih.gov The discovery of this compound as a metabolite would be significant for several reasons:

It would indicate the presence of a microbial 2beta-hydroxylase capable of acting on a C21 steroid substrate.

It could serve as a biomarker for the presence of specific bacteria in an environment, such as the gut microbiome, and their interaction with endogenous or administered steroids.

Understanding these alternative metabolic routes is crucial for pharmacology, as the gut microbiome can alter the structure and activity of orally administered steroid drugs.

Research has identified cytochrome P450 enzymes in Streptomyces species that catalyze the 2-alpha hydroxylation of C19 steroids like testosterone (B1683101) and androstenedione (B190577). nih.govresearchgate.net This provides a strong precedent for the existence of related enzymes that could perform 2-beta hydroxylation on C21 steroids like deoxycorticosterone.

Development of Novel Chemical Probes and Analogs for Mechanistic Studies

The targeted synthesis of this compound, likely through biocatalysis, is the first step toward its use as a research tool. Recent advances in protein engineering and rational design have made it possible to improve the efficiency and alter the specificity of steroid-hydroxylating enzymes. researchgate.netnih.gov

A key area of research is the modification of bacterial cytochrome P450s. For example, the enzyme CYP154C2 from Streptomyces avermitilis was identified as a 2α-hydroxylase, and its efficiency was significantly improved through structure-guided mutagenesis. nih.govresearchgate.net A similar approach could be applied to discover or engineer an enzyme for the efficient and stereospecific synthesis of this compound.

Once synthesized, the compound and its analogs could be used as:

Mechanistic Probes: To study the active site topology of steroid hydroxylases. By comparing how the 2-beta, 2-alpha, and non-hydroxylated versions of the steroid dock into an enzyme's active site, researchers can elucidate the structural basis for its regioselectivity.

Chemical Analogs: The 2-beta hydroxyl group could be further modified, for example, by attaching fluorescent tags or reactive groups. This would create powerful tools for visualizing enzyme localization within cells or for affinity-based protein profiling to identify novel steroid-binding proteins. The synthesis of other steroid derivatives, such as those with mercaptopropionic acid groups, provides a template for this type of work. nih.gov

Integration with Systems Biology and Computational Toxicology Research

Systems biology aims to understand complex biological systems by integrating multiple data types, while computational toxicology uses computer models to predict the adverse effects of chemicals. The study of a novel steroid metabolite like this compound fits well within these frameworks.

Computational docking studies could be employed to predict the binding of this compound to a wide range of nuclear receptors and steroid-metabolizing enzymes. For instance, crystal structures of bacterial CYP enzymes bound to steroids have revealed key amino acid residues responsible for substrate binding and orientation. jmb.or.krnih.gov Similar in silico analysis of this compound could generate hypotheses about its:

Biological Activity: Predicting its affinity for mineralocorticoid, glucocorticoid, androgen, and progesterone (B1679170) receptors to estimate its potential hormonal activity.

Metabolic Fate: Modeling its interaction with known human steroid-metabolizing enzymes (e.g., 11β-HSDs, 5α-reductases) to predict its stability and downstream metabolites.

Toxicological Profile: Identifying potential off-target interactions that could lead to toxicity, contributing to a comprehensive safety assessment before any in vivo studies are considered.

These computational predictions can guide future experimental work, creating a feedback loop that efficiently advances our understanding of the molecule's biological role.

Table 2: Key Enzymes in Steroid Hydroxylation and Metabolism

| Enzyme Family/Name | Function | Relevance to Subject Compound |

| Cytochrome P450 (CYP) | Monooxygenases that catalyze diverse hydroxylation reactions. jmb.or.kr | A microbial CYP is the most likely candidate for synthesizing this compound. |

| CYP11B1 (11β-Hydroxylase) | Converts deoxycorticosterone to corticosterone in the adrenal gland. harvard.edu | The primary human enzyme acting on the precursor of the subject compound. |

| CYP154C Family | Bacterial P450s known for steroid hydroxylation, including 2α-hydroxylation. nih.govnih.gov | The most promising enzyme family for engineering a biocatalyst for 2β-hydroxylation. |

| 21-Hydroxylase (CYP21A2) | Converts progesterone to deoxycorticosterone. | Responsible for synthesizing the immediate precursor to the subject compound. |

Emerging Research Areas and Unexplored Hypotheses for this compound

The study of this compound is in its infancy, with its existence being largely hypothetical based on known biochemical principles. The path forward involves a multi-pronged approach to synthesize and characterize this novel molecule.

Emerging Research Areas:

Biocatalyst Discovery and Engineering: Screening diverse microbial sources (e.g., from soil, marine environments) for the ability to 2-beta hydroxylate deoxycorticosterone. Subsequently, using techniques like rational design and directed evolution to create highly efficient and specific biocatalysts for its production. researchgate.netnih.gov

Total Chemical Synthesis: Developing a multi-step chemical synthesis route, likely drawing from established methods for creating other hydroxylated steroid isomers. rsc.orgrsc.org

Biological Activity Profiling: Once the compound is obtained in pure form, systematically testing its binding affinity and functional activity at the major steroid hormone receptors.

Metabolomic Identification: Developing targeted mass spectrometry assays to search for this compound in biological systems known for extensive steroid metabolism, such as the human gut microbiome or in specific disease states like congenital adrenal hyperplasia where precursor steroids accumulate. nih.govmedlineplus.gov

Unexplored Hypotheses:

Does the 2-beta hydroxyl group confer antagonist properties at the mineralocorticoid or glucocorticoid receptor, potentially blocking the action of more potent hormones?

Could this compound have unique neurosteroid activity, given that steroid structure can be subtly altered to change central nervous system effects?

Is the compound more or less susceptible to further metabolism by human enzymes compared to its precursor, deoxycorticosterone? This would determine its biological half-life and potential for accumulation.

Ultimately, the exploration of rare metabolites like this compound pushes the boundaries of our knowledge of steroid chemistry and biology, potentially yielding new tools for research and novel insights into metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |